

# Structure-activity relationship (SAR) studies of Safflospermidine A derivatives

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Compound of Interest		
Compound Name:	Safflospermidine A	
Cat. No.:	B13446736	Get Quote

## Lack of Publicly Available Data on Safflospermidine A Derivatives

Extensive searches for "Structure-activity relationship of **Safflospermidine A** derivatives" and "**Safflospermidine A** derivatives synthesis and biological activity" yielded no specific publicly available scientific literature or data. This suggests that research on the structure-activity relationships of **Safflospermidine A** derivatives may be limited, unpublished, or still in its nascent stages.

To fulfill the user's request for a representative comparison guide on structure-activity relationships, this report will focus on a well-documented class of compounds, Aldisine derivatives, for which relevant data has been identified. This guide will adhere to the requested format, providing a detailed comparison of Aldisine derivatives, including quantitative data, experimental protocols, and visualizations.

# Comparison Guide: Structure-Activity Relationship (SAR) Studies of Aldisine Derivatives

This guide provides a comparative analysis of the biological activities of various Aldisine derivatives, focusing on their antiviral, fungicidal, and larvicidal properties. The data presented is based on published experimental findings and aims to elucidate the relationship between the chemical structure of these derivatives and their biological function.



## Data Presentation: Biological Activities of Aldisine Derivatives

The following tables summarize the quantitative data on the antiviral, larvicidal, and fungicidal activities of synthesized Aldisine derivatives.

Table 1: In Vivo Antiviral Activity of Aldisine Derivatives Against Tobacco Mosaic Virus (TMV)

Compound	Concentrati on (mg/L)	Inhibition Rate (%)	Commercial Control	Concentrati on (mg/L)	Inhibition Rate (%)
5-6	500	58.2	Ribavirin	500	52.4
5-12	500	55.1	Ningnanmyci n	500	56.3
Aldisine	500	45.3			

Data suggests that the introduction of a 3-methylphenyl (5-6) or a 3-pyridyl (5-12) substituted acylhydrazone moiety enhances the antiviral activity compared to the parent compound, Aldisine, and the commercial antiviral drug Ribavirin.[1] The activity of these compounds is comparable to Ningnanmycin, a potent commercial antiviral agent.[1]

Table 2: Larvicidal Activity of Aldisine Derivatives



Compound	Target Species	Concentration (mg/L)	Mortality Rate (%)
2-4	Plutella xylostella	600	>90
5-6	Plutella xylostella	600	>90
5-13	Plutella xylostella	600	>90
5-17	Plutella xylostella	600	>90
5-3	Mythimna separata	100	30
5-8	Mythimna separata	100	30
5-13	Plutella xylostella	100	30
5-17	Plutella xylostella	100	30

The derivatization of Aldisine generally improved larvicidal activity against Plutella xylostella and Mythimna separata.[1] Specifically, compounds 2-4, 5-6, 5-13, and 5-17 exhibited high efficacy against P. xylostella at a concentration of 600 mg/L.[1]

Table 3: Fungicidal Activity of Aldisine Derivatives



Compound	Pathogenic Fungi	Concentration (mg/L)	Mycelial Growth Inhibition (%)
2-2	>5 species	50	>50
2-6	>5 species	50	>50
5-7	>5 species	50	>50
5-9	>5 species	50	>50
5-11	>5 species	50	>50
5-13	>5 species	50	>50
5-16	>5 species	50	>50
5-17	>5 species	50	>50
5-18	>5 species	50	>50

A broad-spectrum fungicidal activity was observed for several derivatives at a concentration of 50 mg/L against 14 different phytopathogenic fungi.[1] The ester derivatives (2-2, 2-6), acylhydrazone derivatives (5-7, 5-9, 5-11, 5-13, 5-16), and hydrazone derivatives (5-17, 5-18) were particularly effective, inhibiting mycelial growth by over 50% in more than five species of fungi.[1]

### **Experimental Protocols**

- 1. Synthesis of Aldisine Derivatives Incorporating Acylhydrazone Moieties: The synthesis of the novel Aldisine derivatives involved the use of the antiviral alkaloid aldisine as the lead compound. A key structural modification was the introduction of an acylhydrazone moiety to enhance hydrogen bonding interactions with target proteins. The structures of the resulting derivatives were confirmed using variable-temperature 1H-NMR analysis.[1]
- 2. In Vivo Antiviral Activity Assay against Tobacco Mosaic Virus (TMV): The antiviral activity of the synthesized compounds against TMV was evaluated using the half-leaf method. Nicotiana glutinosa L. plants were used as the host. The viral suspension was inoculated on the left side of the leaves, while the right side was treated with a solution of the test compound and served





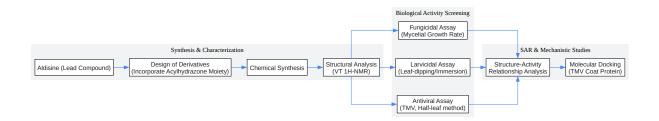


as the control. The number of local lesions on both sides was recorded 3-4 days postinoculation to calculate the inhibition rate.

- 3. Larvicidal Activity Assay: The larvicidal activities against Mythimna separata and Plutella xylostella were assessed. For M. separata, the leaf-dipping method was employed, where fresh corn leaves were dipped in the test solutions and fed to the larvae. For P. xylostella, the larvae were directly immersed in the test solutions. Mortality rates were recorded after a specific period.
- 4. Fungicidal Activity Assay: The fungicidal effects of the compounds were determined using the mycelial growth rate method. The test compounds were mixed with a potato dextrose agar (PDA) medium, and mycelial discs of 14 different phytopathogenic fungi were placed on the plates. The plates were incubated, and the diameter of the mycelial growth was measured to calculate the inhibition rate compared to a control.[1]
- 5. Molecular Docking Studies: To understand the mechanism of action, molecular docking simulations were performed. The crystal structure of the TMV coat protein (TMV-CP) was used as the target protein. The synthesized Aldisine derivatives were docked into the active site of TMV-CP to predict their binding modes and identify key interactions, such as hydrogen bonds, that contribute to their antiviral activity.[1]

### **Visualizations**

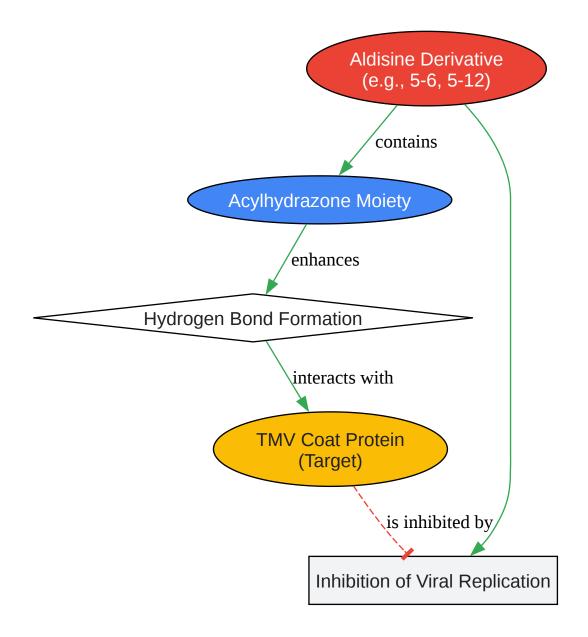




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Caption: Experimental workflow for the synthesis, biological evaluation, and SAR analysis of Aldisine derivatives.





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Caption: Proposed mechanism of antiviral action of Aldisine derivatives via hydrogen bonding with the TMV coat protein.

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## References



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